1-((1-(2-Phenoxyacetyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea
Beschreibung
This compound is a urea derivative featuring a piperidine core modified with a 2-phenoxyacetyl group at the 1-position and a 3-(trifluoromethyl)phenylurea moiety at the 3-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the phenoxyacetyl substituent may influence target binding affinity and solubility.
Eigenschaften
IUPAC Name |
1-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F3N3O3/c23-22(24,25)17-5-4-6-18(13-17)27-21(30)26-14-16-9-11-28(12-10-16)20(29)15-31-19-7-2-1-3-8-19/h1-8,13,16H,9-12,14-15H2,(H2,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPZGJQQSUYOKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-((1-(2-Phenoxyacetyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. The compound features a piperidine ring, a urea functional group, and aromatic substituents, which suggest interactions with various biological targets such as enzymes and receptors.
Chemical Structure and Properties
The structural composition of this compound includes:
- Piperidine Ring : A six-membered ring containing nitrogen, known for its ability to interact with biological systems.
- Urea Moiety : Commonly found in biologically active compounds, it can participate in hydrogen bonding and act as a nucleophile.
- Aromatic Groups : The presence of phenoxy and trifluoromethyl groups enhances hydrophobic interactions with biological targets.
Biological Activity Overview
Preliminary studies indicate that compounds similar to this compound exhibit significant biological activities. These include:
- Enzyme Inhibition : The urea group may facilitate interactions with enzymes, potentially inhibiting their activity. This is particularly relevant for enzymes involved in cancer metabolism, such as indoleamine 2,3-dioxygenase (IDO1).
- Anticancer Properties : Given the structure's similarity to known anticancer agents, it is hypothesized that this compound may also exhibit tumor-inhibiting capabilities.
The mechanism by which this compound exerts its effects involves binding to specific molecular targets. Studies have shown that compounds with similar structures can modulate the activity of enzymes and receptors involved in critical biological pathways.
Table 1: Comparative Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(4-Chlorophenyl)-3-(pyridin-3-yloxy)urea | Contains chlorophenyl and pyridine | Anticancer properties |
| 1-(4-Methoxyphenyl)-3-(pyrimidin-2-yloxy)urea | Features methoxyphenyl group | Antimicrobial activity |
| 1-(Naphthalen-1-yloxy)-3-(pyridin-4-yloxy)urea | Naphthalene substitution | Antidepressant effects |
Case Studies and Research Findings
Research has demonstrated the potential of phenyl urea derivatives as IDO1 inhibitors, which are critical for cancer immunotherapy. In a study focused on synthesizing new compounds based on the phenyl urea scaffold, several derivatives were evaluated for their inhibitory activity against IDO1 and tryptophan 2,3-dioxygenase (TDO). Notably:
- In Vitro Evaluation : A series of synthesized compounds showed varying degrees of IDO1 inhibition, with specific modifications leading to enhanced activity.
Table 2: In Vitro Biological Evaluation Results
| Compound ID | IDO1 Inhibition Activity | Comments |
|---|---|---|
| g1 | No activity | Baseline compound |
| i12 | High activity | Lead compound for further study |
| i24 | Moderate activity | Contains a nitro group; potential toxicity |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table summarizes structural and functional differences between the target compound and key analogs:
Key Observations :
Structural Flexibility: The target compound’s phenoxyacetyl group distinguishes it from analogs with aliphatic acyl (e.g., 2RU) or sulfonyl (e.g., Compound 32) substituents. This aromatic group could improve binding to hydrophobic enzyme pockets compared to aliphatic chains . Sulfonyl-containing analogs (e.g., Compound 32) exhibit higher melting points (~230°C), suggesting enhanced crystallinity and thermal stability due to strong intermolecular interactions .
Synthetic Efficiency :
- Compounds with trifluoromethylphenyl urea moieties (e.g., Compound 11e) achieve yields >85%, indicating robust synthetic routes for this scaffold . The target compound’s synthesis may benefit from similar coupling strategies (e.g., EDCI/DMAP-mediated acylation) .
Biological Implications :
- Analogs with extended substituents (e.g., Compound 11e’s thiazole-piperazine chain) demonstrate how structural complexity can modulate target selectivity, though this may compromise bioavailability .
- Dual trifluoromethyl groups (e.g., Compound 9) highlight the trade-off between metabolic stability and molecular weight, which could inform optimization of the target compound .
Research Findings and Trends
- Lipophilicity: The trifluoromethyl group consistently improves logP values across analogs, favoring membrane permeability. However, bulky substituents (e.g., phenoxyacetyl) may require balancing with polar groups to maintain solubility .
- Enzyme Inhibition: Piperidinyl urea derivatives are frequently explored as enzyme inhibitors. For example, sulfonyl-substituted Compound 32 may target soluble epoxide hydrolase, while the target compound’s phenoxyacetyl group could offer unique binding interactions .
- Thermal Stability : High melting points in sulfonyl derivatives (e.g., Compound 32) suggest superior solid-state stability, a critical factor for pharmaceutical formulation .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling (e.g., EDCI/DMAP) in anhydrous solvents like DMF or CH₂Cl₂. Key steps include:
- Piperidine intermediate preparation : React 1-(2-Phenoxyacetyl)piperidine with a urea precursor.
- Coupling optimization : Use a 1:1.2 molar ratio of acylating agent to urea derivative, with 1.5 equivalents of EDCI and catalytic DMAP. Reaction yields (51–66%) depend on temperature (0–25°C) and purification via column chromatography .
- Data Table :
| Reactants | Coupling Agents | Solvent | Temp (°C) | Yield | Reference |
|---|---|---|---|---|---|
| 2-Phenoxyacetyl chloride, urea derivative | EDCI/DMAP | DMF | 25 | 66% | |
| Trifluoropropionyl chloride, urea derivative | EDCI/DMAP | CH₂Cl₂ | 0 | 51% |
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Methodological Answer :
- 1H NMR : Analyze in DMSO-d₆ (300 MHz) for characteristic peaks (e.g., urea NH at δ 8.80 ppm, trifluoromethylphenyl aromatic protons at δ 7.58 ppm) .
- Melting Point : Determine via differential scanning calorimetry (DSC); expected range 209–210°C .
- HPLC : Monitor purity (>95%) using a C18 column with acetonitrile/water gradient .
Advanced Research Questions
Q. How does the compound interact with biological targets such as soluble epoxide hydrolase (sEH) or orexin receptors?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorescent substrates (e.g., PHOME for sEH) to measure IC₅₀ values. Competitive binding studies with nanobody-based ELISA can quantify target engagement .
- Receptor Binding : Radioligand displacement assays (e.g., [³H]-orexin-A) evaluate affinity for orexin receptors .
Q. What structural modifications enhance pharmacokinetic properties like metabolic stability or blood-brain barrier (BBB) penetration?
- Methodological Answer :
- SAR Studies : Compare analogs with varied substituents:
- Acyl Group : Replace 2-phenoxyacetyl with sulfonyl groups (e.g., methanesulfonyl) to increase metabolic stability .
- Trifluoromethyl Position : Meta-substitution (3-CF₃-phenyl) improves receptor selectivity vs. para-substituted analogs .
- logP Measurement : Use shake-flask method; target logP ~3.5 for optimal BBB penetration .
- Data Table :
| Modification | IC₅₀ (sEH) | logP | BBB Permeability | Reference |
|---|---|---|---|---|
| 2-Phenoxyacetyl | 2.1 nM | 3.2 | Moderate | |
| Methanesulfonyl | 1.8 nM | 2.8 | High |
Q. How do formulation challenges (e.g., aqueous solubility) impact preclinical studies?
- Methodological Answer :
- Co-solvent Systems : Use PEG-400/water (70:30) for in vivo dosing; solubility <1 mg/mL in pure water necessitates nanoemulsion or cyclodextrin complexation .
- Stability Testing : Assess hydrolysis in plasma (t₁/₂ > 6 hrs) via LC-MS .
Contradictions and Optimization Strategies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
